molecular formula C25H34N7NaO14P2S B10855745 8-butylthio NAD+ (sodium salt)

8-butylthio NAD+ (sodium salt)

Cat. No.: B10855745
M. Wt: 773.6 g/mol
InChI Key: XANQNYSHCOHPDB-RGINARMRSA-M
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Description

8-butylthio nicotinamide adenine dinucleotide (sodium salt) is a derivative of nicotinamide adenine dinucleotide. It is a compound that plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is known for its high purity, typically ≥95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require a controlled environment to ensure the correct placement of the butylthio group without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to maintain the necessary reaction conditions and to purify the final product to the required standards .

Chemical Reactions Analysis

Types of Reactions

8-butylthio nicotinamide adenine dinucleotide (sodium salt) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

8-butylthio nicotinamide adenine dinucleotide (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-butylthio nicotinamide adenine dinucleotide (sodium salt) involves its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons between molecules. This process is essential for various metabolic pathways, including glycolysis and the citric acid cycle. The compound interacts with specific enzymes, such as sirtuins and poly (ADP-ribose) polymerases, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide adenine dinucleotide (NAD+): The parent compound of 8-butylthio nicotinamide adenine dinucleotide.

    Nicotinamide adenine dinucleotide phosphate (NADP+): A phosphorylated derivative of nicotinamide adenine dinucleotide.

    Nicotinamide adenine dinucleotide (NADH): The reduced form of nicotinamide adenine dinucleotide.

Uniqueness

8-butylthio nicotinamide adenine dinucleotide (sodium salt) is unique due to the presence of the butylthio group, which can alter its chemical properties and reactivity compared to its parent compound and other derivatives. This modification can enhance its stability and specificity in certain biochemical applications .

Properties

Molecular Formula

C25H34N7NaO14P2S

Molecular Weight

773.6 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-butylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C25H35N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h4-6,8,11,13-14,16-19,23-24,33-36H,2-3,7,9-10H2,1H3,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1

InChI Key

XANQNYSHCOHPDB-RGINARMRSA-M

Isomeric SMILES

CCCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

Canonical SMILES

CCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

Origin of Product

United States

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